2-Bromo-4-methoxythiophene

Catalog No.
S12529143
CAS No.
M.F
C5H5BrOS
M. Wt
193.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methoxythiophene

Product Name

2-Bromo-4-methoxythiophene

IUPAC Name

2-bromo-4-methoxythiophene

Molecular Formula

C5H5BrOS

Molecular Weight

193.06 g/mol

InChI

InChI=1S/C5H5BrOS/c1-7-4-2-5(6)8-3-4/h2-3H,1H3

InChI Key

CNBCXSDWQUOGFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1)Br

2-Bromo-4-methoxythiophene is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a thiophene ring. Its molecular formula is C5H5BrOSC_5H_5BrOS, and it has a molecular weight of approximately 193.06 g/mol. The compound features a five-membered aromatic ring containing sulfur, which contributes to its unique electronic properties and reactivity. The bromine substituent allows for various chemical transformations, while the methoxy group enhances its solubility in organic solvents.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alkoxides, leading to the formation of various derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
  • Oxidation and Reduction: The compound can be oxidized or reduced, altering its functional groups and properties.

These reactions are crucial for synthesizing more complex molecules in organic chemistry and materials science.

Research indicates that 2-Bromo-4-methoxythiophene exhibits biological activity, particularly as a potential pharmaceutical intermediate. Compounds with similar structures have shown inhibition of various biological pathways, including:

  • Enzyme Inhibition: Related thiophene derivatives have been reported to inhibit specific kinases and other enzymes involved in cellular signaling pathways.
  • Antimicrobial Properties: Some studies suggest that thiophene derivatives possess antimicrobial activity, making them candidates for further exploration in drug development.

The exact mechanisms of action for 2-Bromo-4-methoxythiophene require further investigation to elucidate its potential therapeutic effects.

Several methods exist for synthesizing 2-Bromo-4-methoxythiophene:

  • Bromination of Thiophene Derivatives: This method involves the bromination of 4-methoxythiophene using bromine or a brominating agent like N-bromosuccinimide under controlled conditions.
  • Electrophilic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions where the methoxy group activates the thiophene ring towards electrophilic attack.

These methods can be optimized for yield and purity depending on the desired application.

2-Bromo-4-methoxythiophene finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and heterocycles.
  • Material Science: The compound is used in developing conductive polymers and organic electronic materials due to its unique electronic properties.
  • Pharmaceuticals: It acts as an intermediate in the synthesis of biologically active compounds, potentially leading to new therapeutic agents.

Interaction studies involving 2-Bromo-4-methoxythiophene focus on its binding affinity with biological targets. These studies reveal how the compound interacts with enzymes or receptors at the molecular level, influencing cellular processes. Understanding these interactions is vital for assessing its potential as a drug candidate.

Several compounds share structural similarities with 2-Bromo-4-methoxythiophene:

Compound NameStructure CharacteristicsUnique Features
2-Bromo-4-methylthiopheneContains a methyl group instead of a methoxy groupDifferent reactivity profile due to methyl substitution
2-Bromo-3-methoxythiopheneMethoxy group at position three on the thiophene ringAltered electronic properties affecting reactivity
2-Bromo-4-thiomethylphenolContains a phenolic structure with a thiomethyl groupPotentially different biological activities

The uniqueness of 2-Bromo-4-methoxythiophene lies in its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other brominated thiophenes. This specificity enhances its utility in synthetic applications and biological studies.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

191.92445 g/mol

Monoisotopic Mass

191.92445 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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